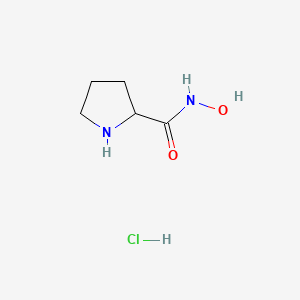

N-hydroxypyrrolidine-2-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-hydroxypyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c8-5(7-9)4-2-1-3-6-4;/h4,6,9H,1-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFDJZFEMJGIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803560-74-8 | |

| Record name | 2-Pyrrolidinecarboxamide, N-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803560-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to N-hydroxypyrrolidine-2-carboxamide Hydrochloride: A Scaffold for Future Therapeutics

Introduction: Unveiling the Potential of a Novel Scaffold

N-hydroxypyrrolidine-2-carboxamide hydrochloride, identified by CAS number 1803560-74-8, represents a novel chemical entity with significant potential in drug discovery and development. While specific research on this particular salt form is emerging, its core structure—the N-hydroxypyrrolidine-2-carboxamide scaffold—is rooted in a rich history of medicinal chemistry. The pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle found in a vast array of natural products, alkaloids, and FDA-approved drugs.[1][2][3] Its prevalence is due to its unique stereochemical and conformational properties, which allow for precise three-dimensional arrangements that can effectively interact with biological targets.[4] This guide provides a comprehensive technical overview of this compound, contextualized within the broader landscape of pyrrolidine-based drug discovery, to empower researchers and drug development professionals in harnessing its therapeutic potential.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug development. The key structural features include the saturated pyrrolidine ring, a carboxamide group at the 2-position, and a hydroxyl group attached to the amide nitrogen. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

| Property | Value | Source |

| CAS Number | 1803560-74-8 | BLD Pharm |

| Molecular Formula | C₅H₁₁ClN₂O₂ | BLD Pharm |

| Molecular Weight | 166.61 g/mol | BLD Pharm |

| SMILES Code | O=C(C1NCCC1)NO.[H]Cl | BLD Pharm |

The presence of the N-hydroxy (hydroxamic acid) moiety is of particular interest. Hydroxamic acids are known to be excellent chelators of metal ions, particularly zinc, which is a critical cofactor in the active site of many enzymes.[5] This suggests that this compound could be a potent inhibitor of metalloenzymes, a class of proteins implicated in a wide range of diseases.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic routes, leveraging the extensive literature on the synthesis of pyrrolidine derivatives. The two primary strategies involve either the modification of a pre-existing pyrrolidine ring or the construction of the ring from acyclic precursors.[1][6]

Strategy 1: Modification of Proline and its Derivatives

A common and efficient method for the synthesis of pyrrolidine-containing compounds is to start with readily available and chiral precursors like L-proline or 4-hydroxy-L-proline.[1] This approach offers excellent stereochemical control.

Step-by-Step Protocol:

-

Protection of the Amine: The secondary amine of L-proline is first protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions.

-

Activation of the Carboxylic Acid: The carboxylic acid group is then activated to facilitate amide bond formation. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS).

-

Amide Coupling with Hydroxylamine: The activated carboxylic acid is reacted with hydroxylamine (or a protected form thereof) to form the N-hydroxypyrrolidine-2-carboxamide.

-

Deprotection and Salt Formation: The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., hydrogenolysis for Cbz, acidic conditions for Boc). The final product is then treated with hydrochloric acid to yield the hydrochloride salt.

Diagram of Synthetic Workflow from L-proline

Caption: Synthetic workflow for this compound starting from L-proline.

Strategy 2: Ring Construction from Acyclic Precursors

This approach offers greater flexibility for introducing a variety of substituents onto the pyrrolidine ring. Intramolecular cyclization reactions are a powerful tool in this regard.

Step-by-Step Protocol:

-

Synthesis of the Acyclic Precursor: An appropriate acyclic precursor containing a leaving group and a nucleophilic nitrogen is synthesized. For example, a γ-amino acid derivative where the amine is suitably protected.

-

Intramolecular Cyclization: The precursor is treated with a base to induce intramolecular nucleophilic substitution, forming the pyrrolidone ring.

-

Functional Group Interconversion: The lactam (pyrrolidin-2-one) can be converted to the desired carboxamide through various chemical transformations.

-

Hydroxylation and Salt Formation: The amide nitrogen is hydroxylated, followed by the formation of the hydrochloride salt.

Diagram of Ring Construction Workflow

Caption: General workflow for the synthesis of the target compound via ring construction.

Biological Activity and Therapeutic Potential

The pyrrolidine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2]

Potential as an Enzyme Inhibitor

As previously mentioned, the N-hydroxy-carboxamide functional group is a strong indicator of potential enzyme inhibitory activity, particularly against metalloenzymes.

-

Phosphatidylcholine-specific phospholipase C (PC-PLC) Inhibition: Research on related N-hydroxybenzamides has shown that the hydroxamic acid moiety can chelate the catalytic zinc ions in the active site of PC-PLC, an enzyme implicated in cancer cell proliferation.[5] this compound could act in a similar manner, making it a candidate for anticancer drug development.

-

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition: Pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[7] This suggests a potential application of this compound in the development of new anti-tuberculosis agents.[7]

Applications in Oncology

The pyrrolidine-2-carboxamide scaffold is present in several recently approved anticancer drugs, such as Acalabrutinib and Larotrectinib.[3] These drugs highlight the utility of this scaffold in designing targeted cancer therapies. A recent study detailed a series of novel pyrrolidine-carboxamide derivatives that function as dual inhibitors of EGFR and CDK2, two key proteins in cancer cell signaling pathways.[8]

Central Nervous System (CNS) Applications

Pyrrolidine derivatives have a long history of use in treating CNS disorders. For example, certain pyrrolidine-2,5-dione derivatives have shown promise as anticonvulsant and antinociceptive agents.[4] The structural similarity of this compound to these compounds suggests that it may also possess activity in the CNS.

Antiparasitic and Antioxidant Potential

Recent research has explored sulphonamide pyrrolidine carboxamide derivatives as potential antiplasmodial agents for the treatment of malaria.[9] Several of these compounds exhibited significant activity against Plasmodium falciparum and also demonstrated antioxidant properties.[9]

Diagram of Potential Therapeutic Applications

Caption: Potential therapeutic areas for this compound.

Experimental Protocols and Characterization

For researchers working with this compound, a set of standardized experimental protocols is essential for ensuring the reproducibility and validity of their findings.

Protocol for Purity and Identity Confirmation

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Detection: UV at 210 nm.

-

Purpose: To determine the purity of the compound. A single, sharp peak is indicative of high purity.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Expected m/z: [M+H]⁺ for the free base.

-

Purpose: To confirm the molecular weight of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: D₂O or DMSO-d₆.

-

Spectra: ¹H NMR and ¹³C NMR.

-

Purpose: To confirm the chemical structure of the compound by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.

-

Protocol for In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.

-

Preparation of Reagents:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Prepare a buffer solution appropriate for the target enzyme's activity.

-

Prepare solutions of the enzyme and its substrate.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the compound at various concentrations, and the enzyme.

-

Incubate for a pre-determined time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the compound.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. Its structural features, particularly the N-hydroxy-carboxamide group, suggest a strong potential for enzyme inhibition. The broader family of pyrrolidine derivatives has a proven track record in drug discovery, with applications spanning oncology, infectious diseases, and neurology. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential biological activities. Future research should focus on elucidating its specific molecular targets, conducting comprehensive preclinical studies, and exploring its efficacy in various disease models. The versatility of the pyrrolidine scaffold, combined with the unique properties of the N-hydroxy-carboxamide moiety, positions this compound as a valuable building block for the next generation of innovative therapeutics.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). ResearchGate. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

-

New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (2024). Chemical Biology & Drug Design. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PubMed. [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (2023). PubMed Central. [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]

-

Pharmaceuticals with 2-pyrrolidinone scaffold. (2022). ResearchGate. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). ResearchGate. [Link]

-

Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. (2018). MedChemComm. [Link]

-

Design of novel Pyrrolidin-2-one/Imidazolidin-2-one analogues. (2022). ResearchGate. [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016).

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]

-

Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. (2023). Organic Chemistry Frontiers. [Link]

-

Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). International Journal of Clinical and Medical Research. [Link]

-

Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. (2021). Bioorganic Chemistry. [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2007). Journal of Medicinal Chemistry. [Link]

-

Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. (2021). Molecules. [Link]

-

Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). Bioorganic & Medicinal Chemistry. [Link]

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLoS ONE. [Link]

-

Pyrrolidine-2-carboxamide. (n.d.). PubChem. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N-hydroxypyrrolidine-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS No: 180360-74-8). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related analogs, including various hydroxypyrrolidine derivatives and hydroxamic acids, to present a detailed and predictive analysis. This guide covers the compound's structure, physicochemical properties, potential synthetic routes, reactivity, and stability. Furthermore, it delves into proposed experimental protocols for its characterization and safe handling, and discusses its potential applications in the field of drug discovery, supported by a thorough review of relevant scientific literature.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique conformational properties and ability to engage in various intermolecular interactions make it a valuable component in the design of bioactive molecules. The introduction of a hydroxamic acid moiety, in the form of an N-hydroxy carboxamide, further enhances its potential by providing a strong metal-chelating group.[3] This feature is of particular interest in the development of inhibitors for metalloenzymes, which play crucial roles in a wide range of diseases.[4] This guide focuses on the hydrochloride salt of N-hydroxypyrrolidine-2-carboxamide, a compound poised for exploration in drug discovery programs.

Molecular Structure and Identification

This compound is a derivative of the amino acid proline. The core structure consists of a five-membered saturated pyrrolidine ring with a carboxamide group at the 2-position. The distinguishing feature is the hydroxyl group attached to the nitrogen atom of the carboxamide, forming a hydroxamic acid functional group. The molecule is supplied as a hydrochloride salt, which typically enhances its stability and aqueous solubility.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 180360-74-8 | Commercial Supplier |

| Molecular Formula | C₅H₁₁ClN₂O₂ | Commercial Supplier |

| Molecular Weight | 166.61 g/mol | Commercial Supplier |

| Canonical SMILES | C1CC(NC1)C(=O)NO.[H]Cl | Inferred |

| InChIKey | Inferred | Inferred |

Physicochemical Properties: A Predictive Analysis

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |

| Appearance | White to off-white solid | Typical appearance of similar small organic hydrochloride salts. |

| Solubility | Likely soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | The hydrochloride salt form and the presence of polar functional groups (hydroxyl, amide) suggest good aqueous solubility. L-Hydroxyproline is reported to be soluble in water.[5] |

| pKa | The N-hydroxy group of the hydroxamic acid is expected to be weakly acidic (pKa ~8-9). The pyrrolidine nitrogen will be protonated (pKa ~10-11 for the conjugate acid). | The pKa of acetamide is around 17, but the N-hydroxy group significantly increases acidity.[6] The pKa of the pyrrolidine nitrogen is comparable to that of proline. |

| Melting Point | Expected to be a relatively high-melting solid, likely with decomposition. | As a salt of an organic molecule, strong ionic interactions will contribute to a higher melting point compared to the free base. |

| Stability | The hydrochloride salt is expected to be more stable than the free base. The hydroxamic acid moiety can be susceptible to hydrolysis under strong acidic or basic conditions and may undergo rearrangement (e.g., Lossen rearrangement) under certain conditions.[3] | Salt formation protects the basic pyrrolidine nitrogen from degradation pathways. Hydroxamic acids are known to be reactive functional groups.[3] |

Synthesis and Manufacturing

While a specific, published synthetic route for this compound has not been identified, established methods for the synthesis of hydroxamic acids provide a clear blueprint.

Proposed Synthetic Pathways

The most plausible synthetic approaches would start from L-proline or its derivatives.

Pathway A: From L-proline

This pathway involves the activation of the carboxylic acid of L-proline followed by reaction with hydroxylamine. To prevent side reactions, the pyrrolidine nitrogen should be protected, for instance, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.

Caption: Proposed synthesis of this compound from L-proline.

Causality Behind Experimental Choices:

-

Protection: The secondary amine of the pyrrolidine ring is nucleophilic and would compete with hydroxylamine for the activated carboxylic acid. A protecting group like Boc is ideal as it is stable under the coupling conditions and can be easily removed with acid, which also facilitates the formation of the final hydrochloride salt.

-

Activation: Direct condensation of a carboxylic acid and an amine (or hydroxylamine) is inefficient. Activation of the carboxyl group, for example, by forming an acyl chloride with thionyl chloride (SOCl₂) or an active ester with a coupling reagent like dicyclohexylcarbodiimide (DCC), is necessary to drive the reaction.[6]

-

Deprotection and Salt Formation: Treatment with hydrochloric acid in a suitable solvent (e.g., dioxane or methanol) will simultaneously remove the Boc protecting group and form the desired hydrochloride salt.

Pathway B: From L-Prolinamide

An alternative route could involve the direct N-hydroxylation of L-prolinamide. However, this is generally a less common and more challenging transformation.

Experimental Protocol: Synthesis via Pathway A

Step 1: N-Boc Protection of L-proline

-

Dissolve L-proline (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-proline.

Step 2: Coupling with Hydroxylamine

-

Dissolve N-Boc-L-proline (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography to obtain N-Boc-N-hydroxypyrrolidine-2-carboxamide.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-N-hydroxypyrrolidine-2-carboxamide in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

Add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution at 0 °C.

-

Stir for 2-4 hours at room temperature.

-

The product should precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Wash the resulting solid with a non-polar solvent like diethyl ether and dry under vacuum to obtain this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its key functional groups: the hydroxamic acid, the secondary amine of the pyrrolidine ring (in its protonated form), and the amide bond.

Caption: Key reactive sites and potential transformations of N-hydroxypyrrolidine-2-carboxamide.

-

Metal Chelation: The hydroxamic acid moiety is a potent bidentate chelator for various metal ions, particularly zinc and iron.[3] This is the basis for its potential as a metalloenzyme inhibitor.

-

Hydrolysis: The amide bond, and particularly the N-hydroxy amide, can be hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid and hydroxylamine.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality.[7]

-

N-Alkylation/Acylation: The pyrrolidine nitrogen, in its free base form, is nucleophilic and can undergo alkylation or acylation reactions.

-

Thermal Stability: While specific data is unavailable, substituted pyrrolidines can undergo thermal decomposition at elevated temperatures.[8] The hydrochloride salt form is expected to have greater thermal stability than the free base.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is essential for the characterization of a synthesized sample of this compound.

-

¹H NMR (in D₂O):

-

A multiplet for the proton at the chiral center (C2) adjacent to the carbonyl group.

-

Multiplets for the diastereotopic protons of the pyrrolidine ring.

-

The N-H and O-H protons may exchange with D₂O and might not be observed or appear as a broad singlet. The protonated pyrrolidine nitrogen will also have an exchangeable proton.

-

-

¹³C NMR (in D₂O):

-

A signal for the carbonyl carbon (~170-175 ppm).

-

Signals for the carbons of the pyrrolidine ring.

-

-

IR (KBr pellet):

-

A broad O-H stretching band (~3200-3400 cm⁻¹).

-

N-H stretching bands from the protonated amine and the amide.

-

A strong C=O stretching band for the amide (~1640-1680 cm⁻¹).

-

-

Mass Spectrometry (ESI+):

-

The molecular ion of the free base [M+H]⁺ at m/z corresponding to C₅H₁₀N₂O₂ + H⁺.

-

Applications in Drug Discovery and Research

The unique combination of a pyrrolidine scaffold and a hydroxamic acid functional group makes this compound a promising candidate for several therapeutic areas.

-

Metalloenzyme Inhibition: The primary potential application lies in the inhibition of metalloenzymes, particularly zinc-dependent enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are implicated in cancer, inflammation, and other diseases.[3]

-

Antibacterial Agents: The pyrrolidine ring is a component of several antibiotics.[9] The introduction of a metal-chelating group could lead to novel antibacterial mechanisms.

-

Neurological Disorders: Pyrrolidine derivatives have been investigated for their activity in the central nervous system.[2]

Safety, Handling, and Storage

Specific toxicity data for this compound is not available. However, based on related compounds and general laboratory safety principles, the following precautions are recommended:

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: Some hydroxamic acid derivatives have shown potential for mutagenicity, which should be considered in any drug development program.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is expected to be relatively stable under these conditions.

Conclusion

This compound is a molecule of significant interest for chemical and pharmaceutical research. While detailed experimental characterization is yet to be published, this guide provides a robust, predictive framework for its chemical properties based on established principles and data from analogous structures. The proposed synthetic routes are based on reliable and well-documented organic chemistry transformations. The potential of this compound as a metalloenzyme inhibitor warrants further investigation, and it is hoped that this technical guide will serve as a valuable resource for researchers embarking on the study of this and related molecules.

References

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

NIH. (n.d.). Methods for Hydroxamic Acid Synthesis. Available at: [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

-

ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]

-

YouTube. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. Available at: [Link]

-

NIH. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Available at: [Link]

-

NIH. (n.d.). (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. Available at: [Link]

-

ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]

-

NJ.gov. (1999). HAZARD SUMMARY - Pyrrolidine. Available at: [Link]

-

NIH. (n.d.). Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?. Available at: [Link]

-

UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available at: [Link]

-

ScienceDirect. (2025). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Available at: [Link]

Sources

- 1. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 10. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]

N-Hydroxypyrrolidine-2-carboxamide Hydrochloride: A Proline Analog for Advanced Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptide and protein structures, playing a pivotal role in protein folding, stability, and recognition events. Consequently, proline analogs are invaluable tools in chemical biology and medicinal chemistry for probing and modulating these processes. This guide provides a comprehensive technical overview of N-hydroxypyrrolidine-2-carboxamide hydrochloride, a proline analog distinguished by an N-hydroxylated amide group. While specific research on this particular molecule is emerging, this document synthesizes foundational knowledge from related N-hydroxylated compounds and pyrrolidine derivatives to present its anticipated physicochemical properties, potential mechanisms of action, and practical applications. We will delve into its synthesis, its function as a proline mimic, and detailed experimental protocols for its evaluation, offering a robust framework for its use in drug discovery and chemical biology research.

Introduction: The Significance of Proline and the Potential of this compound

Proline's rigid pyrrolidine ring restricts the peptide backbone's flexibility, influencing the cis-trans isomerization of the peptide bond preceding it. This isomerization is a rate-limiting step in protein folding and is implicated in various biological processes. Proline analogs are designed to mimic or alter these unique properties, making them powerful tools for developing novel therapeutics.[1]

This compound introduces a novel modification to the proline scaffold: an N-hydroxy group on the carboxamide. This feature is significant for several reasons:

-

Altered Electronics and Conformation: The N-hydroxy group modifies the electronic properties of the amide bond, which can influence its rotational barrier and conformational preferences.[2] This alteration can impact how the analog interacts with biological targets compared to natural proline.

-

Hydrogen Bonding Capabilities: The hydroxyl group provides an additional hydrogen bond donor and acceptor, potentially leading to new or enhanced interactions with enzymes or protein pockets.[3]

-

Metal Chelation: The hydroxamate moiety (N-hydroxy amide) is a known metal chelator, suggesting potential applications as an inhibitor for metalloenzymes.[4]

This guide will explore the multifaceted potential of this compound, providing researchers with the necessary information to incorporate this promising analog into their studies.

Physicochemical Properties

Based on its structure and data from similar compounds, the key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1803560-74-8 | [5][6] |

| Molecular Formula | C₅H₁₁ClN₂O₂ | [5][6] |

| Molecular Weight | 166.61 g/mol | [5] |

| IUPAC Name | N-hydroxypyrrolidine-2-carboxamide;hydrochloride | [7] |

| SMILES | O=C(C1NCCC1)NO.[H]Cl | [5] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from hydrochloride salt form. |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | General recommendation for amine hydrochlorides. |

Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively published, a plausible synthetic route can be devised based on established methods for preparing N-hydroxy amino acid amides and other pyrrolidine derivatives.[8][9] A potential pathway involves the N-hydroxylation of a protected prolinamide.

Conceptual Synthetic Workflow

Caption: Conceptual synthesis of N-hydroxypyrrolidine-2-carboxamide HCl.

Exemplary Synthetic Protocol (Adapted from analogous reactions)

Step 1: Protection of the Pyrrolidine Nitrogen

-

Dissolve L-prolinamide in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base such as sodium hydroxide.

-

Slowly add a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) at a controlled temperature.

-

Stir the reaction mixture until completion, monitored by TLC.

-

Extract the N-protected prolinamide and purify by chromatography.

Step 2: N-Hydroxylation of the Amide

This step is critical and may require optimization. A potential method involves oxidation.

-

Dissolve the N-protected prolinamide in a suitable solvent.

-

Treat with an oxidizing agent capable of N-hydroxylation. The choice of reagent is crucial to avoid over-oxidation or side reactions.

-

Monitor the reaction progress carefully.

-

Upon completion, quench the reaction and purify the N-hydroxy-N-protected prolinamide.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-hydroxy-N-protected prolinamide in a suitable solvent (e.g., ethyl acetate or methanol).

-

Add a solution of hydrochloric acid in the same or a compatible solvent.

-

Stir the mixture to allow for the removal of the protecting group and the formation of the hydrochloride salt.

-

The product may precipitate from the solution and can be collected by filtration, or the solvent can be removed under reduced pressure.

-

Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove any remaining impurities and dry under vacuum.

Mechanism of Action as a Proline Analog

The function of N-hydroxypyrrolidine-2-carboxamide as a proline analog is likely multifaceted, stemming from the unique properties conferred by the N-hydroxy group.

Conformational Effects

Proline's rigid ring structure restricts the phi (φ) dihedral angle of the peptide backbone and influences the cis/trans isomerization of the preceding peptide bond. The introduction of an N-hydroxy group on the carboxamide can further modulate these conformational properties. Computational and experimental studies on N-hydroxylated peptides suggest that the N-hydroxy group can influence amide bond planarity and rotational barriers.[10] This can lead to a preference for specific conformations that may either mimic or disrupt the structural roles of proline in peptides and proteins.

Caption: Influence of proline and its N-hydroxy analog on peptide structure.

Enzyme Inhibition

Many proline analogs exert their biological effects by inhibiting enzymes that process proline-containing substrates. Pyrrolidine derivatives have been successfully developed as inhibitors for a range of enzymes, including proteases and hydroxylases.[11]

This compound could function as an enzyme inhibitor through several mechanisms:

-

Competitive Inhibition: By mimicking the transition state of proline-related enzymatic reactions, the analog can bind to the active site and block substrate access.

-

Metalloenzyme Inhibition: The hydroxamate moiety is a well-known chelator of metal ions.[4] This suggests that the compound could be a potent inhibitor of metalloenzymes that have a proline-binding pocket, by coordinating with the catalytic metal ion (e.g., Zn²⁺, Fe²⁺).

Potential Applications in Research and Drug Development

The unique structural features of this compound open up several avenues for its application:

-

Probing Protein Structure and Function: Incorporation of this analog into peptides can be used to study the role of proline residues in protein folding, stability, and protein-protein interactions.

-

Enzyme Inhibitor Development: Its potential as a metalloenzyme inhibitor makes it a valuable scaffold for designing drugs against targets in cancer, infectious diseases, and inflammatory disorders.

-

Antimicrobial and Anticancer Research: Pyrrolidine-containing compounds have shown promise as antimicrobial and anticancer agents.[12] The N-hydroxy functionality could enhance these activities or provide novel mechanisms of action.

Experimental Protocols

The following protocols are representative methodologies that can be adapted for the evaluation of this compound.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a purified enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme that produces a chromogenic product

-

This compound stock solution (e.g., in DMSO or assay buffer)

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of the enzyme to each well.

-

Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately measure the absorbance at the appropriate wavelength for the chromogenic product at regular intervals using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model (e.g., Michaelis-Menten) to determine the IC₅₀ value.

Caption: Workflow for a general enzyme inhibition assay.

Analytical Characterization by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the characterization and quantification of this compound.[13]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

Exemplary LC Conditions:

-

Column: A reverse-phase C18 column is a common choice.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Exemplary MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Precursor Ion: The protonated molecule [M+H]⁺.

-

Product Ions: Fragmentation of the precursor ion will yield characteristic product ions that can be used for quantification (Selected Reaction Monitoring - SRM).

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Optimize the MS/MS parameters by infusing the standard solution to identify the precursor and major product ions.

-

Develop an LC gradient that provides good peak shape and retention for the analyte.

-

Inject the sample onto the LC-MS/MS system and acquire data in SRM mode.

-

Quantify the analyte in unknown samples by comparing its peak area to a calibration curve generated from standards of known concentrations.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling laboratory chemicals and amine hydrochlorides should be followed.[14] N-hydroxylated compounds can sometimes be reactive, so it is important to handle them with care.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a novel and promising proline analog with the potential for significant contributions to research and drug development. Its unique N-hydroxy functionality offers opportunities for altered conformational effects, enhanced binding interactions, and metalloenzyme inhibition. While direct experimental data on this specific compound is still emerging, this guide provides a solid foundation for its synthesis, characterization, and evaluation based on the well-established chemistry and biology of related compounds. As researchers begin to explore the properties of this intriguing molecule, it is poised to become a valuable tool in the design of new chemical probes and therapeutic agents.

References

-

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride | C5H10ClNO3 - PubChem. (URL: [Link])

-

(2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride - Lead Sciences. (URL: [Link])

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (URL: [Link])

-

This compound | CATO Reference Materials. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central. (URL: [Link])

-

3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314 - PubChem. (URL: [Link])

-

A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC - NIH. (URL: [Link])

-

Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC - PubMed Central. (URL: [Link])

-

Prediction and Analysis of Protein Hydroxyproline and Hydroxylysine - PMC - NIH. (URL: [Link])

-

PROTOCOL: Extraction and determination of proline - ResearchGate. (URL: [Link])

-

Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds | Analytical Chemistry - ACS Publications. (URL: [Link])

-

N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (URL: [Link])

-

Pyrrolidine-2-carboxamide hydrochloride | C5H11ClN2O | CID 3016353 - PubChem. (URL: [Link])

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation | Journal of the American Chemical Society. (URL: [Link])

-

A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - ResearchGate. (URL: [Link])

-

Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. (URL: [Link])

-

Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. (URL: [Link])

-

The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. (URL: [Link])

-

Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets - PMC - PubMed Central. (URL: [Link])

-

Conformational Analysis of Therapeutic Proteins by Hydroxyl Radical Protein Footprinting - PMC - PubMed Central. (URL: [Link])

-

The Colorimetric Detection of the Hydroxyl Radical - MDPI. (URL: [Link])

-

Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. (URL: [Link])

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - Raines Lab. (URL: [Link])

-

A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. (URL: [Link])

-

Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC - PubMed Central. (URL: [Link])

-

(2R)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 5318330 - PubChem. (URL: [Link])

-

B-factor Guided Proline Substitutions in Chromobacterium violaceum Amine Transaminase: Evaluation of the Proline Rule as a Method for Enzyme Stabilization - PubMed. (URL: [Link])

-

Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem - NIH. (URL: [Link])

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (URL: [Link])

Sources

- 1. fishersci.com [fishersci.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 5. 1803560-74-8|this compound|BLD Pharm [bldpharm.com]

- 6. (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride | C5H11ClN2O2 | CID 67937893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N'-Hydroxypyrrolidine-2-carboximidamide|RUO [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride | C5H10ClNO3 | CID 12310682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

The Hydroxypyrrolidine Scaffold: A Journey from Natural Discovery to a Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxypyrrolidine motif, a deceptively simple five-membered heterocyclic scaffold, has carved a significant niche in the landscape of organic chemistry and medicinal chemistry. From its early discovery as a fundamental component of proteins to its current status as a privileged chiral building block in the synthesis of complex pharmaceuticals, the journey of hydroxypyrrolidine derivatives is a testament to the enduring value of natural products in guiding synthetic innovation. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of hydroxypyrrolidine derivatives. We will delve into the seminal discoveries of naturally occurring hydroxypyrrolidines, trace the development of stereoselective synthetic methodologies, and provide detailed mechanistic insights into the causality behind key experimental choices. Furthermore, this guide will illuminate the profound impact of these derivatives in drug discovery, offering an in-depth look at their structure-activity relationships and their roles in modulating critical biological pathways. Detailed experimental protocols for the synthesis of key intermediates and illustrative diagrams of synthetic workflows and signaling pathways are provided to equip researchers with both the foundational knowledge and practical tools to innovate in this dynamic field.

A Historical Perspective: From Gelatin to Potent Antibiotics

The story of hydroxypyrrolidine derivatives begins not in the flasks of synthetic chemists, but in the realm of natural product chemistry. The initial discovery of the core scaffold can be traced back to the early 20th century with the isolation of a fundamental amino acid.

The Dawn of Discovery: 4-Hydroxy-L-proline

In 1902, the eminent chemist Hermann Emil Fischer isolated a new amino acid from hydrolyzed gelatin, which he named hydroxyproline.[1] Just three years later, in 1905, Hermann Leuchs accomplished the first synthesis of a racemic mixture of 4-hydroxyproline, solidifying its chemical identity.[1] This discovery was foundational, revealing that this hydroxylated pyrrolidine ring was a natural and integral component of proteins, particularly collagen. The stereochemistry of the naturally occurring isomer was later established as (2S, 4R)-4-hydroxy-L-proline. For decades, this naturally abundant chiral molecule would serve as a key starting material for the synthesis of more complex pyrrolidine derivatives.[2]

Nature's Arsenal: The Emergence of Bioactive Hydroxypyrrolidine Alkaloids

While hydroxyproline laid the groundwork, it was the discovery of more complex, biologically active natural products that truly ignited interest in the hydroxypyrrolidine scaffold. A pivotal moment came in 1954 with the isolation of Anisomycin , a potent antibiotic, from Streptomyces griseolus and Streptomyces roseochromogenes.[3] Anisomycin, with its unique substituted hydroxypyrrolidine core, demonstrated significant antiprotozoal and antifungal activity by inhibiting protein synthesis in eukaryotic cells.[4] Its absolute configuration was definitively established in 1968, providing a crucial template for future synthetic and medicinal chemistry efforts.[5]

The discovery of anisomycin was a harbinger of the vast diversity of hydroxypyrrolidine-containing natural products to be uncovered in subsequent decades from a wide range of organisms, including plants, fungi, and even insects. These natural products, with their diverse biological activities, provided compelling evidence for the potential of the hydroxypyrrolidine scaffold as a pharmacophore.

The Synthetic Challenge: Mastering Stereochemistry

The chiral nature of biologically active hydroxypyrrolidine derivatives presented a significant synthetic challenge. Early efforts often relied on the use of the "chiral pool," employing naturally occurring starting materials like L-hydroxyproline to introduce the desired stereochemistry. However, the demand for enantiomerically pure hydroxypyrrolidines with different substitution patterns spurred the development of innovative and highly stereoselective synthetic methods.

Leveraging Nature's Chirality: The Chiral Pool Approach

The most straightforward approach to chiral hydroxypyrrolidines involves the chemical modification of readily available, enantiopure starting materials.

-

From 4-Hydroxy-L-proline: This has been the most common starting point for the synthesis of a vast array of hydroxypyrrolidine derivatives.[2] The inherent chirality of this amino acid provides a robust foundation for the stereocontrolled introduction of other functional groups. For instance, it is a key precursor in the synthesis of carbapenem antibiotics like Ertapenem and Meropenem.[6]

-

From Malic and Glutamic Acids: Other natural chiral molecules, such as D-malic acid and L-glutamic acid, have also been employed as starting materials. These approaches typically involve a series of transformations to construct the pyrrolidine ring with the desired stereochemistry. However, these multi-step sequences can be less efficient and more costly for large-scale production.

The Evolution of Asymmetric Synthesis: Creating Chirality from Achiral Precursors

The limitations of the chiral pool approach, such as the availability of only one enantiomer for certain starting materials, drove the development of asymmetric synthetic methods. These methods create the desired chirality from achiral or racemic starting materials, offering greater flexibility and access to a wider range of stereoisomers.

The Sharpless asymmetric epoxidation, a landmark achievement in organic synthesis, has been instrumental in the preparation of chiral hydroxypyrrolidines.[7][8] This method allows for the highly enantioselective epoxidation of allylic alcohols, creating chiral epoxides that can be subsequently converted to hydroxypyrrolidines.

Causality Behind the Experimental Choice: The Sharpless epoxidation utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral tartrate ester (diethyl tartrate, DET, or diisopropyl tartrate, DIPT) and an oxidant, typically tert-butyl hydroperoxide (TBHP). The chirality of the tartrate ligand directs the oxidant to one face of the double bond of the allylic alcohol, resulting in a highly enantiomerically enriched epoxide. The choice of the specific tartrate enantiomer ((+)- or (-)-DET) dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of either enantiomer of the product. This level of stereocontrol is crucial for accessing both enantiomers of a target hydroxypyrrolidine derivative, which is often necessary for SAR studies.

Illustrative Workflow: Sharpless Asymmetric Epoxidation in Hydroxypyrrolidine Synthesis

Caption: Workflow for the synthesis of enantiopure hydroxypyrrolidines using Sharpless asymmetric epoxidation.

The discovery that the simple amino acid proline can act as a highly effective asymmetric catalyst for various carbon-carbon bond-forming reactions revolutionized the field of organocatalysis.[9][10] Proline and its derivatives are particularly adept at catalyzing aldol and Mannich reactions, which can be used to construct the hydroxypyrrolidine skeleton with excellent stereocontrol.

Mechanistic Insight: Proline catalysis operates through the formation of a nucleophilic enamine intermediate between the secondary amine of proline and a carbonyl compound (e.g., a ketone or aldehyde).[11] This enamine then reacts with an electrophile (e.g., another aldehyde in an aldol reaction or an imine in a Mannich reaction). The rigid bicyclic transition state, stabilized by hydrogen bonding involving the carboxylic acid group of proline, shields one face of the enamine, leading to a highly stereoselective attack on the electrophile.[12] The choice of (S)- or (R)-proline determines the enantioselectivity of the reaction, providing access to either enantiomeric series of products.

Proline-Catalyzed Aldol Reaction Mechanism

Caption: Simplified mechanism of the proline-catalyzed asymmetric aldol reaction.

Hydroxypyrrolidine Derivatives in Drug Discovery: A Scaffold for Innovation

The hydroxypyrrolidine scaffold is a recurring motif in a multitude of approved drugs and clinical candidates, spanning a wide range of therapeutic areas. Its prevalence can be attributed to several key features:

-

Chirality and 3D Structure: The inherent chirality and non-planar nature of the pyrrolidine ring allow for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets.

-

Hydrogen Bonding Capabilities: The hydroxyl group and the nitrogen atom of the pyrrolidine ring can act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific binding to proteins.

-

Improved Physicochemical Properties: The incorporation of a hydroxypyrrolidine moiety can enhance the aqueous solubility and other pharmacokinetic properties of a drug molecule.

Case Study: Anisomycin and its Analogs - Targeting Protein Synthesis

As one of the first discovered bioactive hydroxypyrrolidine derivatives, anisomycin has been the subject of extensive structure-activity relationship (SAR) studies. These studies have provided valuable insights into the structural features required for its biological activity.

Structure-Activity Relationship of Anisomycin Analogs

| Modification | Effect on Activity | Reference |

| Removal of the 3-acetoxy group | Significant reduction in activity | [13] |

| Acetylation of the nitrogen atom | Significant reduction in activity | [13] |

| Moving the p-methoxy group to the m- or o-position | Dramatic drop in activity | [14] |

| Substitution at the α-benzyl carbon | Dramatic drop in activity | [14] |

| Replacement of the p-methoxy with a p-methyl group | Similar activity | [14] |

These SAR studies highlight the critical importance of the stereochemistry and the specific placement of functional groups on the hydroxypyrrolidine scaffold for potent inhibition of protein synthesis.

Hydroxypyrrolidines as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A more recent and highly successful application of hydroxypyrrolidine derivatives is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.

Several approved DPP-4 inhibitors, such as vildagliptin and saxagliptin, feature a hydroxypyrrolidine or a related cyanopyrrolidine moiety. The pyrrolidine ring in these inhibitors mimics the proline residue of the natural substrates of DPP-4, while the hydroxyl or cyano group engages in key interactions with the active site of the enzyme.[15]

SAR of Pyrrolidine-Based DPP-4 Inhibitors: The SAR of these inhibitors is well-defined. The pyrrolidine nitrogen is crucial for interacting with key residues in the S2 pocket of DPP-4. The substituent at the 2-position, often a cyanomethyl or a similar group, forms a covalent or tight-binding interaction with the catalytic serine residue. Modifications to the pyrrolidine ring and its substituents have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.[1]

Modulation of Signaling Pathways: A New Frontier

Recent research has revealed that hydroxypyrrolidine derivatives can modulate various intracellular signaling pathways, opening up new avenues for therapeutic intervention in diseases such as cancer and inflammatory disorders.

The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[16] Dysregulation of this pathway is a hallmark of many cancers. Anisomycin, at sub-inhibitory concentrations for protein synthesis, has been shown to be a potent activator of the stress-activated protein kinases (SAPKs), JNK and p38, which are members of the MAPK family.[17] This activation can lead to apoptosis in cancer cells. The ability of anisomycin and its analogs to modulate the MAPK pathway is an active area of research for the development of novel anticancer agents.

Simplified MAPK Signaling Pathway

Caption: Anisomycin activates the JNK and p38 MAPK signaling pathways.

The PI3K/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation.[18][19] Aberrant activation of this pathway is frequently observed in cancer. Some synthetic hydroxypyrrolidine derivatives have been designed to inhibit key components of this pathway, such as PI3K and Akt, making them promising candidates for cancer therapy.

Simplified PI3K/Akt Signaling Pathway

Caption: Hydroxypyrrolidine derivatives as inhibitors of the PI3K/Akt signaling pathway.

Experimental Protocols: A Practical Guide to Synthesis

To provide a practical resource for researchers, this section details a representative experimental protocol for the synthesis of a key chiral hydroxypyrrolidine intermediate, (S)-3-hydroxypyrrolidine, via a Mitsunobu reaction, a versatile and widely used method for inverting the stereochemistry of an alcohol.

Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride from (R)-1-N-Boc-3-hydroxypyrrolidine

This protocol describes the synthesis of (S)-3-hydroxypyrrolidine hydrochloride starting from the commercially available (R)-1-N-Boc-3-hydroxypyrrolidine, utilizing a Mitsunobu reaction for stereochemical inversion, followed by hydrolysis and deprotection.

Step 1: Mitsunobu Reaction for Stereochemical Inversion [5]

-

To a solution of (R)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq.), benzoic acid (1.3 eq.), and triphenylphosphine (1.3 eq.) in dry tetrahydrofuran (THF) at -10 °C under a nitrogen atmosphere, slowly add diisopropyl azodicarboxylate (DIAD) (1.4 eq.) dropwise, maintaining the internal temperature below -5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzoate ester. This intermediate is used in the next step without further purification.

Causality of Experimental Choices: The Mitsunobu reaction is chosen for its ability to invert the stereocenter of the alcohol with high fidelity. Benzoic acid acts as the nucleophile, and the combination of triphenylphosphine and DIAD activates the hydroxyl group for nucleophilic attack. The low temperature is crucial to control the reactivity and minimize side reactions.

Step 2: Saponification of the Benzoate Ester

-

Dissolve the crude benzoate ester from Step 1 in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4 hours.

-

Neutralize the reaction mixture with hydrochloric acid and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-1-N-Boc-3-hydroxypyrrolidine.

Step 3: Deprotection to Afford (S)-3-Hydroxypyrrolidine Hydrochloride

-

Dissolve the crude (S)-1-N-Boc-3-hydroxypyrrolidine in methanol.

-

Add a solution of hydrochloric acid in methanol and stir at room temperature for 3 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain (S)-3-hydroxypyrrolidine hydrochloride as a solid. The product can be further purified by recrystallization.

Conclusion and Future Outlook

The journey of hydroxypyrrolidine derivatives, from their humble beginnings as a component of gelatin to their current status as sophisticated modulators of biological function, is a compelling narrative of scientific discovery and innovation. The inherent chirality and versatile chemical handles of this scaffold have made it an enduringly attractive platform for the design and synthesis of novel therapeutic agents.

The evolution of synthetic methodologies, from reliance on the chiral pool to the development of powerful asymmetric catalytic methods, has provided chemists with the tools to access a vast and diverse chemical space of hydroxypyrrolidine derivatives. This has enabled the fine-tuning of their biological activities and pharmacokinetic properties, leading to the successful development of drugs for a wide range of diseases.

Looking ahead, the field of hydroxypyrrolidine chemistry is poised for further advancement. The exploration of new catalytic systems for even more efficient and sustainable syntheses will continue to be a major focus. Furthermore, the elucidation of the roles of hydroxypyrrolidine-containing molecules in complex biological pathways will undoubtedly uncover new therapeutic opportunities. The integration of computational modeling and high-throughput screening will accelerate the discovery of novel hydroxypyrrolidine-based drug candidates with enhanced potency and selectivity. The rich history and demonstrated potential of the hydroxypyrrolidine scaffold ensure that it will remain a cornerstone of drug discovery for years to come.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

-

Sharpless Epoxidation of. Organic Syntheses Procedure. [Link]

-

Biosynthesis of the pyrrolidine protein synthesis inhibitor anisomycin involves novel gene ensemble and cryptic biosynthetic steps. PNAS. [Link]

-

Hydroxyproline. Wikipedia. [Link]

-

The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed. [Link]

- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

-

Structure-activity relationships of synthetic antibiotic analogues of anisomycin. PubMed. [Link]

-

Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

-

Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. ResearchGate. [Link]

-

JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis. PubMed. [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

Proline-catalyzed aldol reactions. Wikipedia. [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

-

View of Identification of Some DPP-4 Inhibitors Using QSAR Modeling Based Drug Repurposing Approach. ijpsonline.com. [Link]

-

Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. [Link]

-

Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Semantic Scholar. [Link]

-

Systematic Exploration of Functional Group Relevance for Anti-Leishmanial Activity of Anisomycin. PMC. [Link]

-

[Modifications of actinomycin D structure as example of actinomycins structure-activity relationship]. ResearchGate. [Link]

-

Enantioselective synthesis of hydroxylated pyrrolidines via Sharpless epoxidation and olefin metathesis. sciencedirect.com. [Link]

-

Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression. PMC. [Link]

-

PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

-

Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]

-

New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. mdpi.com. [Link]

-

MAPK Pathway Activation Patterns in the Synovium Reveal ERK1/2 and EGFR as Key Players in Osteoarthritis. MDPI. [Link]

-

Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

-

Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. MDPI. [Link]

-

2-Pyrrolidinemethanol, α,α-diphenyl-, (±). Organic Syntheses Procedure. [Link]

-

Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]

-

Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. [Link]

-

Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. NIH. [Link]

-

Docking Sites of Indole Derivative on Mitogen-Activated Protein Kinase (MAPK) Inhibitor (PDB ID- 1A9U) against Inflammation. R Discovery. [Link]

-

para-Methoxyamphetamine. Wikipedia. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

Sources

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural compounds as potential PI3K-AKT1 signaling pathway inhibitors by means of pharmacophore modeling [PeerJ Preprints] [peerj.com]

- 5. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 11. longdom.org [longdom.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. Systematic Exploration of Functional Group Relevance for Anti-Leishmanial Activity of Anisomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of synthetic antibiotic analogues of anisomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of N-hydroxypyrrolidine-2-carboxamide Hydrochloride for Research and Development

This guide provides an in-depth overview of the essential safety protocols and handling procedures for N-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS No: 32934-42-2; Molecular Formula: C₅H₁₁ClN₂O₂).[1] As a member of the pyrrolidine class of compounds, which are pivotal in medicinal chemistry, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[2] This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a pyrrolidine derivative. The pyrrolidine ring is a versatile scaffold in drug discovery, appearing in numerous biologically active compounds.[2][3] While specific biological activities for this particular compound are not extensively documented in publicly available literature, related pyrrolidine carboxamides have shown potential as enzyme inhibitors, including for applications in treating tuberculosis.[3] Given its structural motifs, it is likely utilized as a building block in the synthesis of more complex molecules in drug discovery and development.[4][5]

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety and handling information from structurally related compounds. This approach allows for a robust and cautious framework for its handling.

Chemical and Physical Properties

A summary of the known and computed properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClN₂O₂ | PubChem[1] |

| Molecular Weight | 166.60 g/mol | PubChem[1] |

| CAS Number | 32934-42-2 | PubChem[1] |

| Appearance | Assumed to be a solid | General knowledge of similar compounds |

| Solubility | Data not available; likely soluble in water and polar organic solvents | Extrapolation from similar hydrochloride salts[6] |

Hazard Identification and Risk Assessment

Based on data from structurally similar compounds, this compound should be handled as a potentially hazardous substance. The primary hazards associated with related pyrrolidine derivatives include:

-

Skin Irritation: May cause skin irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7]

-

Harmful if Swallowed: Acute oral toxicity is a potential concern.[9]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. The following flowchart outlines a general risk assessment process.

Caption: A general workflow for risk assessment before handling this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound. The following guidelines are based on best practices for handling similar chemical entities.[7][10][11][12]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure.

Caption: Essential personal protective equipment for handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[10][11]

-

Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

-

Container: Store in the original, tightly sealed container.[7][10]

-